molecular formula C20H25N3O2 B248222 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide

Cat. No. B248222
M. Wt: 339.4 g/mol
InChI Key: DYXAXBRYIKCNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPMPA and is widely used in scientific research.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, thereby modulating the activity of these neurotransmitters in the brain. It may also affect the levels of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are associated with mood regulation. It has also been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide in lab experiments is its wide range of pharmacological activities. It can be used to study the effects of neurotransmitters on behavior and mood regulation. However, one of the limitations is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide. One area of research is to investigate its potential in the treatment of neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitters and their associated pathways. Additionally, further research is needed to elucidate its exact mechanism of action and to develop more effective and specific analogs of this compound.
Conclusion:
In conclusion, 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is a chemical compound that has been extensively used in scientific research due to its pharmacological properties. It has a wide range of activities and has potential in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action and to develop more effective analogs of this compound.

Synthesis Methods

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide involves the reaction between 1-(2-methoxyphenyl)piperazine and N-phenylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide has been extensively used in scientific research due to its pharmacological properties. It has been found to exhibit a wide range of activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to have potential in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-20(24)21-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)

InChI Key

DYXAXBRYIKCNBP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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